![molecular formula C11H9NO4 B1271834 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde CAS No. 68301-78-0](/img/structure/B1271834.png)
2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
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Overview
Description
2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the CAS Number 68301-78-0 . It has a molecular weight of 219.2 and its IUPAC name is 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The molecular structure of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde can be represented by the InChI code 1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a powder that is stored at 4 degrees Celsius . Its molecular weight is 219.2 , and it has a specific InChI code that represents its molecular structure .Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research, particularly in the design of new derivatives with antiproliferative activity. Studies have focused on evaluating its efficacy against various human tumor cell lines, such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) . The compound’s ability to inhibit cell proliferation makes it a valuable scaffold for developing potential cancer therapies.
Antimicrobial Activity
The chromene scaffold, to which our compound belongs, is known for its antimicrobial properties. Researchers have synthesized various analogs of this compound to test against a range of microbial strains. The goal is to develop new antimicrobial agents that can combat resistant bacteria and offer alternative treatments for infections .
Antidiabetic Potential
In the realm of antidiabetic drug development, 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde derivatives have been explored for their potential to act as therapeutic agents. Their activity in regulating blood sugar levels and improving insulin sensitivity is of particular interest to researchers aiming to find new solutions for diabetes management .
Anticonvulsant Properties
The compound’s structure has been associated with anticonvulsant activities. By modifying the chromene core, scientists aim to enhance the efficacy and reduce the side effects of existing anticonvulsant medications. This could lead to better management of seizure disorders and an improved quality of life for patients .
Proteomics Research
In proteomics, this compound is utilized for its reactive aldehyde group, which can be used to modify proteins or peptides. This modification can help in studying protein function, interactions, and structure, providing insights into various biological processes and diseases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes like monoamine oxidase (MAO), which is significant in the treatment of neurological disorders. By inhibiting MAO, derivatives of this compound could potentially be used to treat depression, anxiety, and other related conditions .
Future Directions
The future directions for research on 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of potent leads of 2H/4H-chromene analogs for their promising biological activities could also be a potential area of focus .
properties
IUPAC Name |
2-amino-6-methoxy-4-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYYFKHTWRVDSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368820 |
Source
|
Record name | 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658283 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
68301-78-0 |
Source
|
Record name | 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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